molecular formula C8H10N2OS B1642952 6-Cyclopropyl-2-mercapto-5-methylpyrimidin-4-ol CAS No. 32249-40-4

6-Cyclopropyl-2-mercapto-5-methylpyrimidin-4-ol

Cat. No.: B1642952
CAS No.: 32249-40-4
M. Wt: 182.25 g/mol
InChI Key: ATMZBFIDDBCNMF-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-mercapto-5-methylpyrimidin-4-ol: is a heterocyclic organic compound that contains a pyrimidine ring. It has the molecular formula C8H10N2OS and a molecular weight of 182.25 g/mol . This compound is part of the pyrimidine derivatives family, which are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.

Properties

IUPAC Name

6-cyclopropyl-5-methyl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-4-6(5-2-3-5)9-8(12)10-7(4)11/h5H,2-3H2,1H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMZBFIDDBCNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=S)NC1=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-2-mercapto-5-methylpyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with thiourea and acetylacetone under reflux conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropyl-2-mercapto-5-methylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Cyclopropyl-2-mercapto-5-methylpyrimidin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of various chemical intermediates and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-mercapto-5-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed biological effects .

Comparison with Similar Compounds

  • 5-Chloro-2-cyclopropyl-6-methyl-pyrimidin-4-ol
  • 6-Cyclopropyl-5-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one

Comparison: 6-Cyclopropyl-2-mercapto-5-methylpyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Biological Activity

6-Cyclopropyl-2-mercapto-5-methylpyrimidin-4-ol is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C8H10N2S\text{C}_8\text{H}_{10}\text{N}_2\text{S}

This structure features a pyrimidine ring substituted with a cyclopropyl group and a mercapto group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of hypolipidemic effects and potential anticancer properties.

Hypolipidemic Effects

One of the notable activities of related compounds in the mercapto-pyrimidine class is their ability to lower lipid levels. For instance, 6-amino-2-mercapto-5-methylpyrimidine derivatives have shown significant hypolipidemic effects in rodent models at doses of 10 and 20 mg/kg/day. These compounds were found to decrease very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol levels, suggesting a mechanism that involves enhanced lipid clearance and reduced lipid uptake by peripheral tissues .

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). For example, certain derivatives exhibited IC50 values in the micromolar range against these cell lines, indicating significant potential for further development as anticancer agents .

The mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, several pathways have been proposed:

  • Inhibition of Lipid Synthesis : Similar compounds have been shown to interfere with lipid synthesis pathways, potentially through inhibition of key enzymes involved in lipid metabolism.
  • Cell Cycle Arrest and Apoptosis : Studies on related pyrimidine derivatives indicate that they may induce apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest at the G1 phase .

Case Studies and Research Findings

A summary of relevant studies examining the biological activity of related compounds is presented in the table below:

Study ReferenceCompoundBiological ActivityModel/Cell LineIC50 Value (μM)
AMMPCAHypolipidemicRodentN/A
VariousAnticancerMCF-7, U-9370.65 - 2.41
Thiochroman DerivativesAntifungal/AntibacterialVariousN/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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